molecular formula C10H10N2O2 B080180 N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine CAS No. 10482-16-3

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine

Cat. No.: B080180
CAS No.: 10482-16-3
M. Wt: 190.2 g/mol
InChI Key: BJOKXHWQCMMWRE-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine typically involves the nitration of 2-methylquinoline followed by reduction. The nitration process introduces a nitro group at the 4-position of the quinoline ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound can form covalent adducts with DNA bases, leading to mutations and potential carcinogenic effects. It is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to form stable DNA adducts and induce oxidative stress sets it apart from similar compounds .

Properties

CAS No.

10482-16-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3

InChI Key

BJOKXHWQCMMWRE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO)C2=CC=CC=C2N1O

Canonical SMILES

CC1=CC(=NO)C2=CC=CC=C2N1O

Origin of Product

United States

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